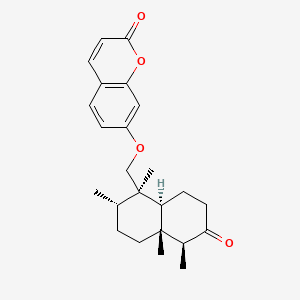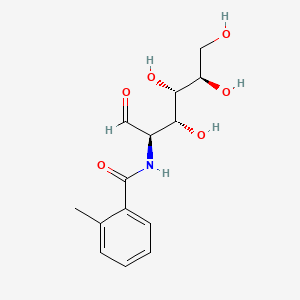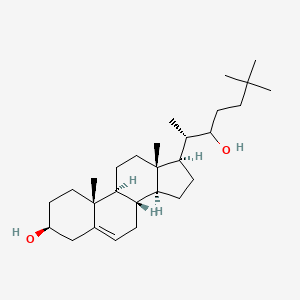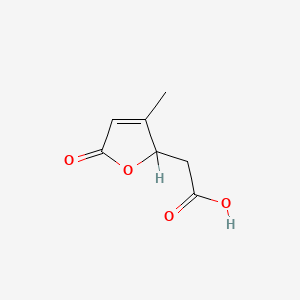
4-Carboxymethyl-3-methylbut-2-en-1,4-olide
Übersicht
Beschreibung
“4-Carboxymethyl-3-methylbut-2-en-1,4-olide” is a chemical compound also known as 5-carboxymethyl-4-methylfuran-2(5H)-one . It has a molecular mass of 156.042259±0 dalton .
Molecular Structure Analysis
The chemical formula of “4-Carboxymethyl-3-methylbut-2-en-1,4-olide” is C₇H₈O₄ . The canonical SMILES representation is CC1=CC(=O)OC1CC(=O)O . The InChI representation is InChI=1S/C7H8O4/c1-4-2-7(10)11-5(4)3-6(8)9/h2,5H,3H2,1H3,(H,8,9) .Chemical Reactions Analysis
There is an enzyme called 4-carboxymethyl-4-methylbutenolide mutase that catalyzes the chemical reaction involving "4-Carboxymethyl-3-methylbut-2-en-1,4-olide" .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Carboxymethyl-3-methylbut-2-en-1,4-olide” include a molecular formula of C₇H₈O₄, a net charge of 0, an average mass of 156.13602, and a mono-isotopic mass of 156.04226 .Wissenschaftliche Forschungsanwendungen
Enzyme Purification and Characterization
4-Carboxymethyl-3-methylbut-2-en-1,4-olide plays a role in the purification and characterization of specific enzymes. A novel enzyme, 4-methylmuconolactone methylisomerase, was purified from strains of bacteria and found to transform 4-methyl-2-enelactone to 3-methyl-2-enelactone. This enzyme is significant in bacterial metabolism, particularly in strains like Alcaligenes eutrophus JMP 134, which uses these compounds as a carbon source (Pieper et al., 1990). Similarly, another study on Rhodococcus rhodocrous N75 identified an enzyme highly specific to 4-carboxymethyl-3-methylbut-2-en-1,4-olide, further underscoring its importance in microbial enzyme studies (Bruce et al., 1989).
Role in Modified Ortho-cleavage Pathway
Research has shown that 4-Carboxymethyl-3-methylbut-2-en-1,4-olide is involved in the modified ortho-cleavage pathway in certain bacteria. This pathway is crucial for the degradation of specific aromatic compounds. For instance, Alcaligenes eutrophus JMP134 metabolizes 4-methylphenoxyacetate via this pathway, with 4-carboxymethyl-3-methylbut-2-en-1,4-olide identified as one of the intermediates (Pieper et al., 1985).
Environmental Biodegradation
In environmental biodegradation studies, 4-Carboxymethyl-3-methylbut-2-en-1,4-olide has been identified as an important compound. For example, it is involved in the biodegradation of mixtures of chloro- and methyl-substituted aromatics, demonstrating its role in environmental remediation processes (Taeger et al., 1988).
Biosynthesis and Biochemical Research
This compound is also significant in the field of biosynthesis and biochemical research. For instance, its derivatives are involved in the biosynthesis of cyclic tautomers of (3-methylmaleyl)acetone, offering insights into bacterial metabolism and potential applications in biotechnology (Cain et al., 1997).
Eigenschaften
IUPAC Name |
2-(3-methyl-5-oxo-2H-furan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-2-7(10)11-5(4)3-6(8)9/h2,5H,3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEVIPDDAUJTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxymethyl-3-methylbut-2-en-1,4-olide | |
CAS RN |
6307-98-8 | |
| Record name | 2-Furanacetic acid, 2,5-dihydro-3-methyl-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC48102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC43335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



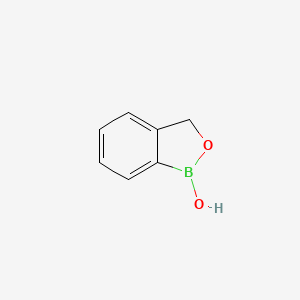
mercury](/img/structure/B1205724.png)
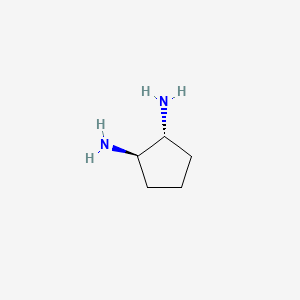
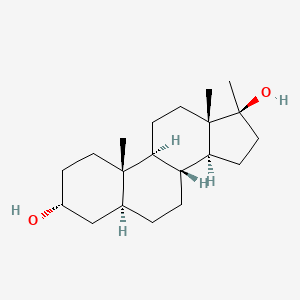
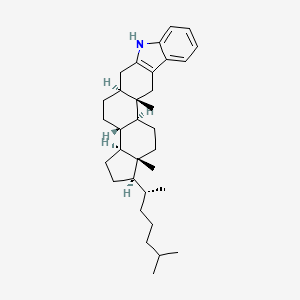
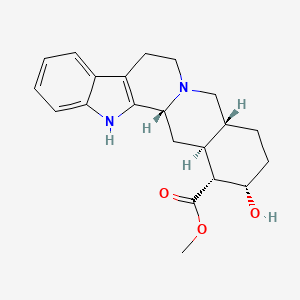
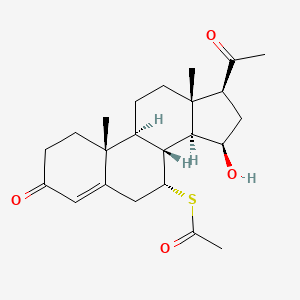
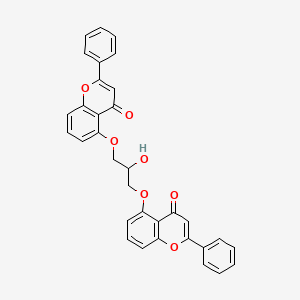
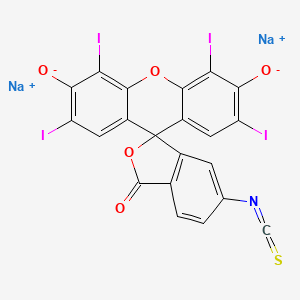
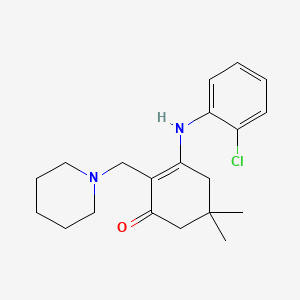
![7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-, (1R,2S,4S)-rel-](/img/structure/B1205735.png)
